7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group, a methoxypropyl group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the functional groups. One common method involves the use of microwave irradiation to expedite the reaction process. For example, the synthesis can be optimized by using dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst, with a reaction time of 30 minutes . This method significantly reduces the reaction time compared to conventional heating methods.
Chemical Reactions Analysis
7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics.
Industry: Its unique chemical properties make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, as a PERK inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cancer cell survival . This inhibition leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is also targeted in cancer treatment.
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A selective inhibitor of PERK, similar to the compound
Properties
Molecular Formula |
C14H16F3N3O2S |
---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
7-ethyl-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16F3N3O2S/c1-3-8-7-9(14(15,16)17)10-11(18-8)20(5-4-6-22-2)13(23)19-12(10)21/h7H,3-6H2,1-2H3,(H,19,21,23) |
InChI Key |
KVELRGQGSWQVMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=O)NC(=S)N(C2=N1)CCCOC)C(F)(F)F |
Origin of Product |
United States |
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